1-(3-Chloro-5-fluorophenyl)pentan-1-one
Description
1-(3-Chloro-5-fluorophenyl)pentan-1-one is a substituted aryl ketone featuring a pentan-1-one backbone linked to a 3-chloro-5-fluorophenyl group. The chloro and fluoro substituents on the aromatic ring likely enhance its electron-withdrawing properties, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFKALDDGFRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272386 | |
| Record name | 1-Pentanone, 1-(3-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352208-92-4 | |
| Record name | 1-Pentanone, 1-(3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352208-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanone, 1-(3-chloro-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)pentan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-chloro-5-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium chloride, can be reacted with pentan-1-one followed by chlorination and fluorination steps to introduce the chlorine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and various nucleophiles are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated phenyl compounds, nitrophenyl compounds.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)pentan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-5-fluorophenyl)pentan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-Chloro-5-fluorophenyl)pentan-1-one and related compounds:
Structural Analogues and Substituent Effects
- Halogenation vs.
- Amino Substitutions: Unlike MDPV or ephylone, which feature pyrrolidine or ethylamino groups critical for monoamine transporter inhibition, the target compound lacks nitrogen-containing substituents, likely rendering it pharmacologically inert unless further functionalized .
Physicochemical Properties
- Solubility : The target compound’s halogenated phenyl group may reduce water solubility compared to MDPV’s HCl salt (water-soluble) but enhance solubility in organic solvents like chloroform, similar to 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one .
- Stability : Halogenated aryl ketones are generally stable under inert conditions, though the absence of stabilizing groups (e.g., benzodioxole) could make the target more susceptible to photodegradation .
Biological Activity
1-(3-Chloro-5-fluorophenyl)pentan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. As a member of the synthetic cathinone family, it shares structural similarities with natural alkaloids and exhibits unique interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C12H14ClF
- Molecular Weight : 228.69 g/mol
- Structural Characteristics : The presence of both chloro and fluoro substituents on the phenyl ring enhances its lipophilicity, which may facilitate its ability to cross the blood-brain barrier (BBB).
1-(3-Chloro-5-fluorophenyl)pentan-1-one primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter systems in the brain. It is known to:
- Inhibit the reuptake of dopamine, norepinephrine, and serotonin.
- Increase synaptic concentrations of these neurotransmitters, leading to stimulant effects similar to those observed with other psychoactive substances.
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Stimulant Activity : Exhibits effects akin to traditional stimulants, potentially leading to increased energy and euphoria.
- Neurotransmitter Modulation : Alters levels of key neurotransmitters, which could have implications for mood disorders and attention-related conditions.
Toxicological Studies
Research indicates that synthetic cathinones can lead to adverse effects, including:
- Increased heart rate and blood pressure.
- Potential for addiction and withdrawal symptoms.
- Neurotoxicity at high doses.
Case Studies
- A study involving animal models indicated that 1-(3-Chloro-5-fluorophenyl)pentan-1-one significantly increased locomotor activity compared to control groups, suggesting stimulant properties .
- Clinical observations reported cases of toxicity linked to synthetic cathinones, highlighting the need for careful monitoring in users .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological profiles:
| Compound Name | Stimulant Activity | Neurotransmitter Interaction | Toxicity Profile |
|---|---|---|---|
| 1-(3-Chloro-5-fluorophenyl)pentan-1-one | High | Dopamine, Serotonin | Moderate |
| 4-Methylmethcathinone (4-MMC) | High | Dopamine | High |
| Mephedrone | Moderate | Norepinephrine | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
